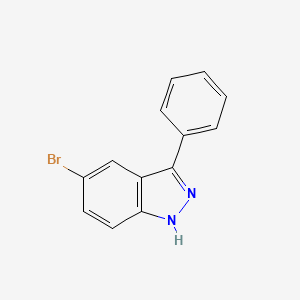

5-Bromo-3-phenyl-1H-indazole

Übersicht

Beschreibung

5-Bromo-3-phenyl-1H-indazole: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a bromine atom at the 5-position and a phenyl group at the 3-position of the indazole ring enhances its chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-phenyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-bromo-1H-indazole with phenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups.

Key Conditions and Outcomes:

Mechanistic Insights :

-

The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond.

-

Electron-withdrawing groups on the indazole enhance reactivity by polarizing the C–Br bond .

N-Alkylation Reactions

The NH groups at positions 1 and 2 of the indazole undergo regioselective alkylation, influenced by reaction conditions.

Regioselectivity and Conditions:

| Base | Solvent | Temperature | Regioselectivity | Yield | Reference |

|---|---|---|---|---|---|

| Cs₂CO₃ | DMF | RT | N1-Alkylation | >90% | |

| K₂CO₃ | DMF | RT | N2-Alkylation | >90% |

Key Observations :

-

N1-Alkylation : Favored with cesium carbonate due to chelation-assisted deprotonation .

-

N2-Alkylation : Dominates with smaller alkali bases (e.g., K₂CO₃) via non-covalent interactions .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring (due to the phenyl group) facilitates bromine displacement under specific conditions.

Example Reaction:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 100°C | 5-Piperidyl-3-phenyl-1H-indazole | 70% |

Factors Influencing Reactivity :

-

Electron-withdrawing substituents (e.g., phenyl) activate the ring for SNAr.

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

Photoredox Functionalization

Under photoredox conditions, the bromine atom can be replaced with cyanomethyl groups.

Reaction Parameters:

| Catalyst | Light Source | Solvent | Additive | Yield | Reference |

|---|---|---|---|---|---|

| Ir(ppy)₃ | Blue LEDs | DCE | NaHCO₃ | 60% |

Mechanism :

-

The photocatalyst generates a bromine radical, enabling C–C bond formation with acrylonitrile derivatives .

C–H Functionalization

Directed C–H activation at position 4 of the indazole core has been reported using Pd catalysis.

Example:

| Directing Group | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine | Pd(OAc)₂ | 4-Aryl-5-bromo-3-phenyl-1H-indazole | 65% |

Limitations :

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Overview

Several studies have investigated the potential of 5-bromo-3-phenyl-1H-indazole derivatives as anticancer agents. The indazole scaffold is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Key Findings

- Inhibition of Cancer Cell Lines : Research has shown that derivatives of indazole exhibit significant inhibitory effects against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, a study reported that certain synthesized indazole derivatives displayed IC50 values indicating potent antiproliferative activity against these cancer cells, with some compounds showing similar or superior activity compared to standard treatments like 5-fluorouracil (5-Fu) .

- Mechanism of Action : The antitumor activity is often linked to the ability of these compounds to induce apoptosis and affect cell cycle regulation. Specifically, they may inhibit key proteins involved in cell survival pathways, such as Bcl2 family members and the p53/MDM2 pathway .

- Structure-Activity Relationship (SAR) : The effectiveness of these compounds can be influenced by structural modifications. For example, the introduction of different substituents at the C-5 position of the indazole ring has been shown to enhance biological activity. A notable trend observed was that fluorine substituents generally increased the antitumor efficacy .

Antifungal Properties

Overview

The antifungal activity of this compound derivatives has also been a subject of research, particularly against Candida species.

Key Findings

- Activity Against Candida spp. : Studies have indicated that certain derivatives exhibit significant antifungal properties against both miconazole-susceptible and resistant strains of Candida albicans and Candida glabrata. For example, specific compounds showed effective inhibition at concentrations as low as 100 µM .

- Mechanism of Action : The antifungal mechanism is believed to involve disruption of fungal cell wall synthesis or function, although detailed mechanisms are still under investigation .

Antimicrobial Activity

Overview

Beyond its antifungal applications, this compound has also been evaluated for its antimicrobial properties.

Key Findings

- Inhibition of Bacterial Growth : Some studies have reported that derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For instance, compounds derived from this scaffold have shown promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity .

- Potential as a Lead Compound : The versatility of the indazole scaffold allows for further modifications to enhance antimicrobial potency and selectivity, making it a valuable lead compound for developing new antibiotics .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 5-Bromo-3-phenyl-1H-indazole and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the reduction of inflammation in immune cells. The molecular targets and pathways involved vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-1H-indazole: Lacks the phenyl group at the 3-position, resulting in different chemical reactivity and biological activity.

3-Phenyl-1H-indazole: Lacks the bromine atom at the 5-position, affecting its ability to participate in substitution reactions.

5-Chloro-3-phenyl-1H-indazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and potential biological effects.

Uniqueness: 5-Bromo-3-phenyl-1H-indazole is unique due to the combined presence of both the bromine atom and the phenyl group, which confer distinct chemical properties and biological activities. This combination allows for a wide range of chemical modifications and the potential for diverse applications in research and industry.

Biologische Aktivität

5-Bromo-3-phenyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer and fungal infections. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a bromine atom attached to the indazole ring. Its structure facilitates interactions with various biological targets, making it a valuable candidate for drug development.

1. Kinase Inhibition

Research indicates that this compound acts as an inhibitor of several key kinases, including:

- Glycogen Synthase Kinase 3 (GSK-3)

- Rho Kinase (ROCK)

- Janus Kinases (JAK)

These kinases play crucial roles in cellular signaling pathways associated with cancer progression and neurodegenerative diseases. The inhibition of these kinases can lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

2. Antifungal Activity

The compound has also demonstrated promising antifungal properties, particularly against Candida species. In a study evaluating various indazole derivatives, this compound exhibited significant activity against Candida albicans, suggesting its potential as a new antifungal agent .

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of this compound derivatives. For example, derivatives were tested against several cancer cell lines, including Hep-G2 (liver cancer), with IC50 values indicating potent growth inhibition comparable to established chemotherapeutics like 5-Fluorouracil (5-FU). The structure-activity relationship (SAR) revealed that modifications at the C-5 position significantly influenced anti-proliferative effects .

Anticandidal Evaluation

In a comparative study, various derivatives of 3-phenyl-1H-indazole were evaluated for their anticandidal activity against multiple strains of Candida. The results showed that certain derivatives achieved effective inhibition at concentrations as low as 100 µM, demonstrating the potential for developing new antifungal treatments based on this scaffold .

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU |

|---|---|---|---|

| 5a | Hep-G2 | 10 | Similar |

| 5b | MCF7 | 15 | Lower |

| 5c | A549 | 20 | Lower |

| 5d | HeLa | 25 | Lower |

Table 2: Antifungal Activity against Candida Species

| Compound | C. albicans IC50 (µM) | C. glabrata IC50 (µM) |

|---|---|---|

| 10a | 100 | 200 |

| 10b | 150 | >200 |

| 5-Bromo-3-phenyl - | 100 | 150 |

Case Studies

Case Study: Anticancer Properties

A study conducted on various indazole derivatives showed that compounds similar to 5-bromo-3-phenyl exhibited strong cytotoxicity against pancreatic cancer cells. The mechanism was primarily through the induction of apoptosis via GSK-3 inhibition, demonstrating the compound's potential as a therapeutic agent in oncology .

Case Study: Fungal Infections

In clinical evaluations, derivatives of indazole were tested against both miconazole-sensitive and resistant strains of Candida. Notably, some compounds maintained efficacy even against resistant strains, highlighting their potential role in treating difficult fungal infections .

Eigenschaften

IUPAC Name |

5-bromo-3-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKKPVVOOWBLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347589 | |

| Record name | 5-Bromo-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57639-16-4 | |

| Record name | 5-Bromo-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.